![molecular formula C7H13NO2 B2872110 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol CAS No. 692724-79-1](/img/structure/B2872110.png)
3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol
Vue d'ensemble
Description
“3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol” is a chemical compound with the molecular weight of 143.19 . It is also known as “3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride” with a molecular weight of 177.63 .
Molecular Structure Analysis
The molecular structure of “3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol” has been analyzed using 1H NMR spectroscopic method. It has been shown that 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones and 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonanes exist in deuterochloroform solution in a double chair conformation .Physical And Chemical Properties Analysis
“3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol” is a solid substance . It is stored at room temperature .Applications De Recherche Scientifique
Stereochemical and Conformational Studies
- Stereochemistry Analysis : A study demonstrated that derivatives of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol exist in different conformations in solution, impacting their stereochemical properties (Klepikova et al., 2003).
- Conformational Behavior Analysis : Another research found that the conformational behavior of similar bicyclic systems is mainly governed by steric factors, with certain conformations being more preferred (Arias-Pérez et al., 1997).
Synthesis and Structural Studies
- Oxime and Oxime Ethers Synthesis : Research focused on synthesizing libraries of oximes and oxime ethers related to 3-azabicycles, exploring their potential as antimicrobial agents (Parthiban et al., 2010).
- Synthesis of Derivatives : A study on the synthesis and structural analysis of oxime derivatives of 3-azabicycles revealed insights into their chemical structure and properties (Iriepa et al., 2003).
Antimicrobial Applications
- Antimicrobial Activity : Various synthesized oxime ethers of aza/diazabicycles showed promising antimicrobial profiles against pathogenic bacteria and fungi (Parthiban et al., 2009).
Other Applications
- Serotonin Receptor Antagonism : Derivatives of 3-oxa-9-azabicyclo[3.3.1]nonane exhibited high potency as serotonin 5-HT3 receptor antagonists (Bermudez et al., 1992).
- Synthesis of Novel Frameworks : A study developed a new strategy for synthesizing the oxa-azabicyclo[3.3.1]nonane subunit, a component in certain core structures, through base-mediated cascade cyclization (Pramthaisong et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7-1-5-3-10-4-6(2-7)8-5/h5-9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWZWAXYRQGIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2COCC1N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

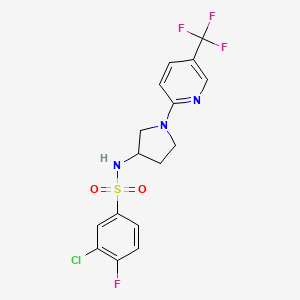
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)
![2-Furaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B2872032.png)
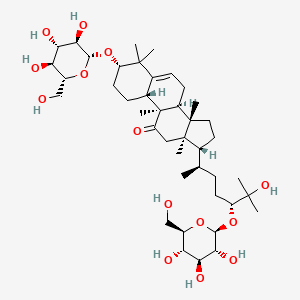
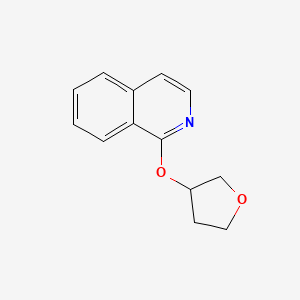
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
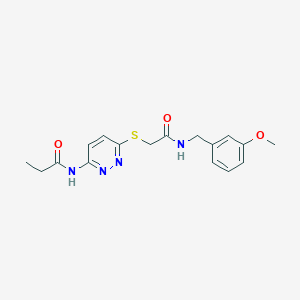
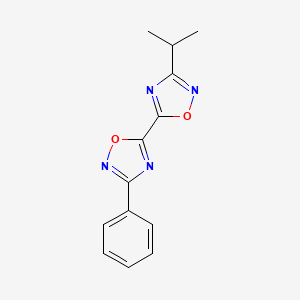
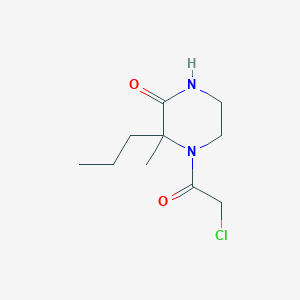

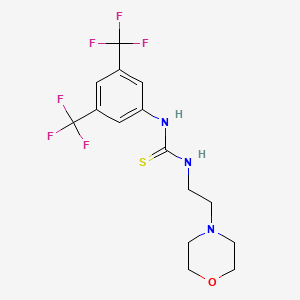
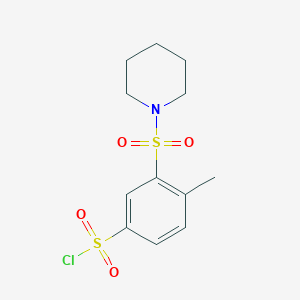
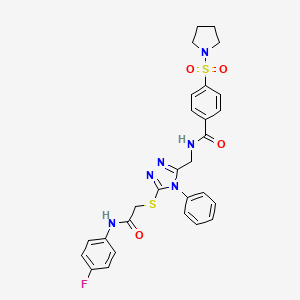
![2-[1-(2-Phenoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2872047.png)